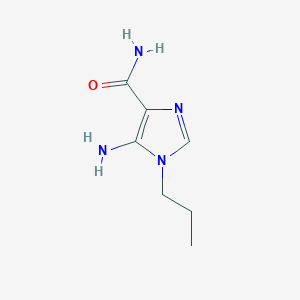

5-Amino-1-propyl-1H-imidazole-4-carboxamide

Vue d'ensemble

Description

5-Amino-1-propyl-1H-imidazole-4-carboxamide is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. It has a CAS Number of 61507-88-8 and a molecular weight of 168.2 .

Synthesis Analysis

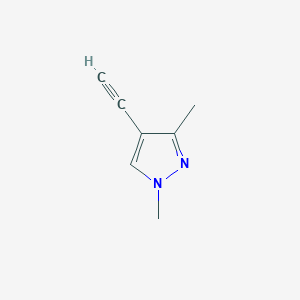

The synthesis of 5-Amino-1-propyl-1H-imidazole-4-carboxamide involves a mixture of 2-amino-2-cyanoacetamide, trimethylorthoformate, and acetonitrile, which is heated under reflux for 0.75 hours, then allowed to cool. n-Propylamine is then added dropwise, and the resulting mixture stirred at ambient temperature for 36 hours .Molecular Structure Analysis

The molecular structure of 5-Amino-1-propyl-1H-imidazole-4-carboxamide is represented by the linear formula C7 H12 N4 O . The InChI code is 1S/C7H12N4O/c1-2-3-11-4-10-5 (6 (11)8)7 (9)12/h4H,2-3,8H2,1H3, (H2,9,12) .Physical And Chemical Properties Analysis

5-Amino-1-propyl-1H-imidazole-4-carboxamide is a solid at room temperature .Applications De Recherche Scientifique

- AIC has been investigated for its antiviral potential. Researchers have explored its ability to inhibit viral replication or interfere with viral enzymes. Further studies are needed to understand its mechanism of action and potential applications against specific viruses .

- AIC has been studied as a potential treatment for allergic rhinitis. Its anti-inflammatory properties might help alleviate symptoms associated with allergic reactions. Clinical trials are necessary to validate its efficacy .

- Beyond its biological applications, AIC has practical uses. Researchers have developed efficient one-step synthesis methods for AIC, minimizing environmental impact and reducing production costs . This compound serves as a building block for other molecules, making it valuable in chemical synthesis.

Antiviral Activity

Allergic Rhinitis

Chemical Synthesis and Process Optimization

Safety and Hazards

Mécanisme D'action

Target of Action

It’s structurally similar compound, 5-aminoimidazole-4-carboxamide ribonucleotide (aicar), is known to stimulate amp-dependent protein kinase (ampk) activity .

Mode of Action

Aicar, a structurally similar compound, is known to stimulate ampk activity . AMPK is a key regulator of cellular energy homeostasis and is activated under conditions of low intracellular ATP levels .

Biochemical Pathways

Aicar is known to be involved in the generation of inosine monophosphate . It’s plausible that 5-Amino-1-propyl-1H-imidazole-4-carboxamide might also be involved in similar biochemical pathways.

Propriétés

IUPAC Name |

5-amino-1-propylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-2-3-11-4-10-5(6(11)8)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVONFJCKVYNYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30491745 | |

| Record name | 5-Amino-1-propyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30491745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61507-88-8 | |

| Record name | 5-Amino-1-propyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30491745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)